molecular formula C12H13FN4 B1373848 3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159542-76-3

3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1373848
CAS RN: 1159542-76-3
M. Wt: 232.26 g/mol
InChI Key: UHJOVMGJJAJRFY-UHFFFAOYSA-N
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Description

“3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C12H13FN4. It has a molecular weight of 232.26 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of a similar compound, N-{[(3-fluorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide (3r), was reported in a study . The compound was synthesized from 3-(fluorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine .


Molecular Structure Analysis

The molecular structure of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” was characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” derivatives were reported in a study . The reactions were carried out in a single-step and resulted in good to high yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” include a molecular weight of 232.26 and a molecular formula of C12H13FN4 . Other specific properties like boiling point and storage conditions are not mentioned in the available resources .

Scientific Research Applications

Antibacterial Agents

One of the prominent applications of triazolo[4,3-a]pyrazine derivatives is in the development of new antibacterial agents. These compounds have been synthesized and tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown moderate to good antibacterial activities, with certain compounds exhibiting superior activities comparable to first-line antibacterial agents like ampicillin .

Cancer Therapy

Triazolo[4,3-a]pyrazine derivatives have also been evaluated for their potential in cancer therapy. They have been designed and synthesized as novel dual c-Met/VEGFR-2 inhibitors, which are important targets in cancer treatment. These compounds have shown satisfactory inhibitory activities toward these kinases and demonstrated antiproliferative activities against various cancer cell lines .

Kinase Inhibition

The derivatives of triazolo[4,3-a]pyrazine have been discovered as potential c-Met kinase inhibitors. This application is crucial as kinase inhibition is a significant approach in targeted cancer therapy. The derivatives bearing a 4-oxo-pyridazinone moiety have shown promise in this area, indicating the versatility of the triazolo[4,3-a]pyrazine scaffold in medicinal chemistry .

Drug Resistance

In the context of multidrug resistance in cancers, triazolo[4,3-a]pyrazine derivatives have been studied as small-molecule agents that can overcome drug resistance. By interfering with multiple drug targets simultaneously, these compounds might be more effective in combating resistance mechanisms that diminish the efficacy of traditional antitumor drugs .

Synthetic Chemistry

The triazolo[4,3-a]pyrazine core is a valuable scaffold in synthetic chemistry. It serves as a key structure for the synthesis of various nitrogen-containing heterocycles, which are foundational in many physiologically active compounds and drugs. The versatility of this scaffold allows for the creation of a wide range of derivatives with potential applications in pharmaceuticals and materials science .

Molecular Docking Studies

Molecular docking studies have been conducted with triazolo[4,3-a]pyrazine derivatives to understand their interactions with biological targets. These studies help in predicting the binding affinities and modes of action of these compounds, which is essential for drug design and development .

Hemolytic Toxicity Evaluation

The hemolytic toxicity of triazolo[4,3-a]pyrazine derivatives has been assessed to ensure their safety for therapeutic use. Low hemolytic toxicity is desirable for any compound being considered for drug development, and these derivatives have been evaluated to meet this criterion .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) of triazolo[4,3-a]pyrazine derivatives is crucial for optimizing their biological activities. Preliminary investigations into the SAR of these compounds have provided insights into how structural modifications can enhance their antibacterial and anticancer properties .

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-10-4-2-1-3-9(10)7-11-15-16-12-8-14-5-6-17(11)12/h1-4,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJOVMGJJAJRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=CC=C3F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 3
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 4
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 5
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 6
3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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